2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Description
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Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-9-5-10(8-3-4-16-7-8)14-15(9)6-11(12)13/h3-5,7H,2,6H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVYWHFFWZFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound belonging to the pyrazole derivatives class. Its unique structure, which includes a pyrazole ring, a thiophene moiety, and an acetimidamide group, suggests potential biological activities that warrant investigation. The molecular formula of this compound is CHNS, with a molecular weight of 236.31 g/mol .
Structural Features
The compound's structural arrangement significantly influences its chemical properties and potential biological activities. The ethyl group at the 5-position of the pyrazole ring and the presence of the thiophene moiety are critical in determining its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | Methyl group instead of ethyl | Potentially different reactivity due to methyl substitution |
| 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide | Methyl group on pyrazole, pyridine instead of thiophene | Variation in biological activity due to different heteroatoms |
| 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | Contains an amino group instead of acetimidamide | Functions as a chelating ligand in coordination chemistry |
Biological Activity
The biological activity of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetimidamide has not been fully elucidated, but preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to potential therapeutic effects. Similar compounds have shown anti-inflammatory and anticancer activities, indicating that this compound may also possess significant pharmacological properties .
While the exact mechanism of action remains to be fully characterized, it is believed that this compound may inhibit or modulate specific enzymes or receptors involved in disease processes. Molecular docking studies indicate that it may effectively interact with certain enzyme active sites, highlighting its potential role in drug design and discovery .
Case Studies and Research Findings
Research on pyrazole derivatives has revealed various biological activities:
- Anticancer Activity : Compounds similar to 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetimidamide have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
- Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
